Octyl valerate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5451-85-4 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
octyl pentanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-9-10-12-15-13(14)11-6-4-2/h3-12H2,1-2H3 |
InChI Key |
OUYCCOBIJYUMAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CCCC |
Canonical SMILES |
CCCCCCCCOC(=O)CCCC |
boiling_point |
261.6 °C |
melting_point |
-42.3 °C |
Other CAS No. |
5451-85-4 |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Octyl Valerate
Biocatalytic Esterification Approaches
Biocatalytic esterification utilizes enzymes as catalysts to facilitate the reaction between an alcohol and a carboxylic acid. In the case of octyl valerate (B167501), this involves the reaction of octanol (B41247) with valeric acid. This method is favored for its specificity, which minimizes the formation of by-products and simplifies downstream purification processes. mdpi.com The use of immobilized enzymes further enhances the economic viability of this approach by allowing for enzyme recovery and reuse. rsc.org
Lipase-Catalyzed Synthesis of Octyl Valerate Esters
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that naturally hydrolyze fats and oils. scielo.br However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor ester synthesis. scielo.br This versatility makes them ideal biocatalysts for the production of flavor esters like this compound. The synthesis is typically carried out in a solvent-free system or in the presence of a biocompatible organic solvent. rsc.orgaidic.it
The choice of lipase (B570770) is a critical factor that significantly influences the efficiency and yield of this compound synthesis. Different lipases exhibit varying degrees of substrate specificity and stability under different reaction conditions. Therefore, a screening process is essential to identify the most suitable enzyme for a specific esterification reaction.
Several commercially available lipases, both free and immobilized, have been investigated for the synthesis of various flavor esters. For the esterification of valeric acid, lipases from Candida rugosa, Rhizopus niveus, Burkholderia cepacia, and Rhizomucor miehei have been tested. researchgate.net In a study on the esterification of valeric acid with 1-octanol, the lipase from Rhizomucor miehei demonstrated high conversion rates, reaching up to 86%. rsc.org Another widely used and highly effective lipase is Novozym 435, an immobilized lipase B from Candida antarctica. researchgate.net It has shown high conversion rates for the synthesis of various octyl esters and other valerate esters. researchgate.netresearchgate.net For instance, in the synthesis of octyl formate (B1220265), Novozym 435 was selected as the optimal enzyme over Lipozyme RM IM and Lipozyme TL IM due to its significantly higher catalytic activity. nih.gov
The selection often comes down to a balance of activity, stability, and cost. Immobilized lipases like Novozym 435 are often preferred due to their enhanced stability and ease of reuse, which are crucial for industrial applications. rsc.org
Table 1: Screening of Various Lipases for Ester Synthesis
| Lipase Source | Substrates | Product | Conversion Rate (%) | Reference |
| Rhizomucor miehei | Valeric acid, 1-Octanol | This compound | 86 | rsc.org |
| Novozym 435 | Free fatty acids (from WCO), Octanol | Octyl esters | 100 | researchgate.net |
| Candida rugosa | Valeric acid, Hexanol | Hexyl valerate | >99 | researchgate.net |
| Burkholderia cepacia | Valeric acid, Ethanol (B145695) | Ethyl valerate | ~90 | aidic.it |
| Novozym 435 | Formic acid, Octanol | Octyl formate | 33.23 (initial screening) | nih.gov |
| Lipozyme RM IM | Formic acid, Octanol | Octyl formate | 1.28 (initial screening) | nih.gov |
| Lipozyme TL IM | Formic acid, Octanol | Octyl formate | 2.09 (initial screening) | nih.gov |
This table is interactive. Click on the headers to sort the data.
To maximize the yield of this compound and ensure an economically feasible process, it is crucial to optimize several reaction parameters. These include enzyme concentration, substrate molar ratio, and reaction temperature.
The concentration of the enzyme, or biocatalyst loading, directly impacts the reaction rate. Generally, an increase in enzyme concentration leads to a higher initial reaction rate and, consequently, a higher conversion of substrates to ester. nih.govresearchgate.net However, beyond a certain point, increasing the enzyme amount may not lead to a proportional increase in the ester yield and can even have a negative effect due to mass transfer limitations or steric hindrance. brazilianjournals.com.br
For instance, in the synthesis of octyl formate using Novozym 435, the conversion increased as the enzyme concentration was raised from 5 g/L to 15 g/L, reaching a maximum conversion of 70.55%. nih.gov A further increase to 20 g/L resulted in a slight decrease in conversion. nih.gov Similarly, in the production of octyl esters from waste cooking oil, the optimal loading of Novozym 435 was found to be 5 wt% of the free fatty acids. researchgate.net Finding the optimal enzyme concentration is a key aspect of process optimization, balancing reaction efficiency with the cost of the biocatalyst. researchgate.net
Table 2: Effect of Enzyme Concentration on Ester Synthesis
| Ester | Lipase | Enzyme Concentration | Conversion/Yield (%) | Reference |
| Octyl formate | Novozym 435 | 5 g/L | 33.23 | nih.gov |
| Octyl formate | Novozym 435 | 10 g/L | 65.64 | nih.gov |
| Octyl formate | Novozym 435 | 15 g/L | 70.55 | nih.gov |
| Octyl formate | Novozym 435 | 20 g/L | 65.49 | nih.gov |
| Octyl esters | Novozym 435 | 5 wt% | 100 | researchgate.net |
| Ethyl valerate | Burkholderia cepacia | 10% (w/v) | ~83 (at 48h) | aidic.it |
| Ethyl valerate | Burkholderia cepacia | 20% (w/v) | ~80 (at 48h) | aidic.it |
| Ethyl valerate | Burkholderia cepacia | 30% (w/v) | ~77 (at 24h) | aidic.it |
This table is interactive. Click on the headers to sort the data.
The molar ratio of the substrates, octanol and valeric acid, is a critical parameter that affects the equilibrium of the esterification reaction. rsc.org According to Le Chatelier's principle, using an excess of one of the reactants can shift the equilibrium towards the product side, thereby increasing the ester yield. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition or inactivation. rsc.org
In the enzymatic synthesis of octyl esters from free fatty acids, an optimal molar ratio of octanol to free fatty acids was determined to be 2.5:1. researchgate.net For the synthesis of ethyl valerate, a molar concentration of 0.5 M for both valeric acid and ethanol yielded the best results. aidic.it In another study on the synthesis of octyl caprylate, a molar ratio of acid to alcohol of 1:1.3 with a 2.0% enzyme loading resulted in the highest conversion of 96.1%. researchgate.net The optimal molar ratio is therefore a balance between shifting the reaction equilibrium and avoiding substrate inhibition.
Table 3: Influence of Substrate Molar Ratio on Ester Synthesis
| Ester | Lipase | Acid:Alcohol Molar Ratio | Conversion/Yield (%) | Reference |
| Octyl esters | Novozym 435 | 1:2.5 (FFA:Octanol) | 100 | researchgate.net |
| Octyl caprylate | Novozym 435 | 1:1.3 | 96.1 | researchgate.net |
| Octyl caprylate | Novozym 435 | 1:2.0 | 91.4 | researchgate.net |
| Ethyl valerate | Burkholderia cepacia | 0.1 M / 0.1 M | Lower yields | aidic.it |
| Ethyl valerate | Burkholderia cepacia | 0.3 M / 0.3 M | Intermediate yields | aidic.it |
| Ethyl valerate | Burkholderia cepacia | 0.5 M / 0.5 M | ~90 | aidic.it |
| Valeric acid esters | Biosilicified lipase | 1:2 (Valeric acid:Ethanol) | ~90 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Temperature plays a dual role in enzyme-catalyzed reactions. An increase in temperature generally increases the reaction rate by increasing the kinetic energy of the molecules. creative-enzymes.com However, excessively high temperatures can lead to the denaturation of the enzyme, causing a loss of catalytic activity. creative-enzymes.comresearchgate.net Therefore, it is essential to determine the optimal temperature at which the enzyme exhibits maximum activity and stability.
For the synthesis of octyl esters using Novozym 435, the optimal temperature was found to be 60°C. researchgate.net In the case of ethyl valerate and nonyl caprylate synthesis, the conversion increased with temperature up to 40°C, after which it started to decline. researchgate.net Specifically for ethyl valerate, the conversion increased from 73.29% at 30°C to 77.39% at 40°C. researchgate.net For octyl formate synthesis, the highest conversion of 81.96% was achieved at 40°C. mdpi.com These findings suggest that the optimal temperature for lipase-catalyzed esterification is typically in the range of 40-60°C, depending on the specific enzyme and substrates used.
Table 4: Effect of Reaction Temperature on Ester Synthesis
| Ester | Lipase | Temperature (°C) | Conversion (%) | Reference |
| Octyl esters | Novozym 435 | 60 | 100 | researchgate.net |
| Ethyl valerate | Novozym 435 | 30 | 73.29 | researchgate.net |
| Ethyl valerate | Novozym 435 | 40 | 77.39 | researchgate.net |
| Nonyl caprylate | Novozym 435 | 30 | 32.86 | researchgate.net |
| Nonyl caprylate | Novozym 435 | 40 | 87.47 | researchgate.net |
| Octyl formate | Novozym 435 | 20 | 77.10 | mdpi.com |
| Octyl formate | Novozym 435 | 30 | 80.71 | mdpi.com |
| Octyl formate | Novozym 435 | 40 | 81.96 | mdpi.com |
| Octyl formate | Novozym 435 | 50 | 78.71 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Optimization of Biocatalytic Reaction Parameters
Effect of Solvent Systems in Biocatalysis
The choice of solvent in lipase-catalyzed esterification significantly impacts reaction efficiency by influencing substrate solubility and modulating enzyme activity and stability. tandfonline.com While solvent-free systems are often preferred, certain solvents can enhance conversion rates.
Research on the synthesis of pentyl valerate, a related ester, using Candida rugosa lipase immobilized in microemulsion-based organogels, demonstrated the superior performance of non-polar solvents. Among the tested solvents, cyclohexane (B81311) yielded the highest ester production (92%), outperforming n-hexane, n-heptane, and isooctane (B107328). researchgate.net In another study on ethyl valerate, the use of heptane (B126788) as a reaction medium was crucial for minimizing enzyme inactivation and improving the diffusion of reactants, leading to a conversion of approximately 92%. tandfonline.com This was a significant improvement over the solvent-free system, which only yielded 13% conversion under the tested conditions. tandfonline.com
More advanced solvent systems, such as deep eutectic solvents (DESs), have also been explored. In the lipase-catalyzed transesterification of ethyl valerate, a DES composed of choline (B1196258) chloride and glycerol (B35011) (ChCl:Gly) supported a high conversion of 96%. mdpi.com This demonstrates the potential of novel solvent systems to enhance biocatalytic processes. mdpi.comnih.gov
Table 1: Effect of Different Organic Solvents on Pentyl Valerate Synthesis This interactive table summarizes the research findings on the impact of various solvents on the biocatalytic synthesis of pentyl valerate. researchgate.net
| Solvent | Ester Production (%) |
| Cyclohexane | 92 |
| n-Hexane | - |
| n-Heptane | - |
| Isooctane | - |
Note: Specific percentages for n-hexane, n-heptane, and isooctane were not provided in the source, but cyclohexane was identified as yielding the highest production.
Studies on Biocatalyst Reusability and Operational Stability
A key advantage of using immobilized enzymes is the ability to recover and reuse the biocatalyst, which is crucial for the economic viability of the process. nih.gov The operational stability of the biocatalyst determines its lifespan in an industrial setting.
Studies on the synthesis of related esters provide valuable insights. For the production of ethyl valerate using Thermomyces lanuginosus lipase immobilized on poly-hydroxybutyrate particles, the biocatalyst retained approximately 86% of its original activity after six consecutive reaction cycles. tandfonline.comresearchgate.net In the solvent-free synthesis of octyl acetate (B1210297) using immobilized Rhizopus oryzae lipase, the enzyme maintained over 95% relative activity after six recycles. nih.gov Similarly, when using fermase CALB™ 10000 for octyl acetate synthesis, the immobilized enzyme was successfully reused eight times, with a total activity loss of 30% from its initial state. begellhouse.com
However, operational stability can be compromised by factors such as high-energy collisions between biocatalyst particles at high agitation speeds or catalyst loadings, which can damage the immobilization support. mdpi.com
Table 2: Biocatalyst Reusability in the Synthesis of Related Esters This interactive table presents data on the reusability of immobilized lipases in various ester synthesis reactions.
| Ester Synthesized | Biocatalyst | Number of Cycles | Retained Activity | Source |
| Ethyl Valerate | T. lanuginosus lipase on PHB | 6 | ~86% | researchgate.net, tandfonline.com |
| Octyl Acetate | Immobilized R. oryzae lipase | 6 | >95% | nih.gov |
| Octyl Acetate | Fermase CALB™ 10000 | 8 | ~70% | begellhouse.com |
Enzymatic Transesterification Pathways for this compound
Transesterification is an alternative enzymatic route to direct esterification, where an existing ester (acyl donor) reacts with an alcohol to form a new ester. mdpi.comcsic.es This method can sometimes offer advantages in terms of reaction equilibrium and rates.
The synthesis of octyl acetate, a structurally similar flavor ester, has been extensively studied via transesterification. In a solvent-free system, octanol was reacted with vinyl acetate, an activated acyl donor, using immobilized Rhizopus oryzae lipase. nih.gov This reaction achieved a high molar conversion of 92.35% under optimized conditions of 36°C and an agitation speed of 200 rpm. nih.gov Another study on octyl ethanoate (acetate) production also employed vinyl acetate as the acyl donor in a solvent-free, ultrasound-assisted system catalyzed by Novozym 435, achieving a yield of over 97%. rsc.org These examples demonstrate a viable and high-yielding pathway that could be applied to synthesize this compound by reacting octanol with an appropriate acyl donor like vinyl pentanoate.
Solvent-Free Biocatalytic Systems for this compound Production
Solvent-free systems (SFS) are an attractive "green chemistry" approach, eliminating the need for organic solvents and simplifying downstream product purification. rsc.orgmdpi.com In these systems, the substrates themselves act as the reaction medium.
The feasibility of this approach is well-documented for similar esters. The solvent-free synthesis of octyl acetate and methyl butyrate (B1204436) has been successfully achieved using immobilized lipase from Rhizopus oryzae. nih.gov For octyl acetate, a maximum molar conversion of 92.35% was obtained in 12 hours. nih.gov The optimization of solvent-free esterifications requires careful consideration of the molar ratio of the reactants and the biocatalyst loading, as these parameters define the reaction environment and significantly impact the process thermodynamics and kinetics. rsc.orgresearchgate.net For instance, the synthesis of octyl acetate was optimized with a 1:2 molar ratio of glacial acetic acid to n-octanol and a 2% (w/v) lipase loading. begellhouse.com High conversion rates, often exceeding 90%, have been reported for various flavor esters like pentyl valerate in solvent-free systems. researchgate.net
Conventional Chemical Synthesis Pathways
Traditional chemical methods remain a cornerstone of ester production, typically relying on acid catalysis.
Acid-Catalyzed Esterification Processes for this compound
The most common chemical route for producing this compound is the Fischer esterification of valeric acid and 1-octanol. ontosight.ai This reaction involves the direct combination of the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ontosight.aiathabascau.ca
The Fischer esterification is a reversible equilibrium reaction. athabascau.ca To achieve high yields of the this compound product, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive one) or by removing one of the products, most commonly water, as it is formed. athabascau.ca While effective, the use of strong mineral acids like sulfuric acid presents challenges, including equipment corrosion and difficulties in separating the catalyst from the reaction mixture. csic.es
Heterogeneous Catalysis in Ester Production
Heterogeneous catalysis offers a solution to the problems associated with homogeneous catalysts like sulfuric acid. In this approach, a solid catalyst is used in a liquid reaction mixture, allowing for easy separation and recycling of the catalyst. the-innovation.org
While specific studies on this compound using heterogeneous catalysts are not prevalent, research on similar long-chain esters demonstrates the potential of this method. For example, the synthesis of octyl levulinate, another biolubricant ester, was achieved with a 99% yield through the catalytic esterification of levulinic acid with n-octanol. researchgate.net The reaction utilized a modified H-ZSM-5 (Meso-HZ-5) zeolite as a solid, heterogeneous acid catalyst. researchgate.net Other studies have successfully used bifunctional catalyst systems, such as Pd/C combined with a water-tolerant Lewis acid, for the conversion of biomass-derived compounds into valerate esters. researchgate.net These examples highlight the effectiveness of solid acid catalysts in producing esters with high yields and improved process sustainability.
Advanced Catalytic Systems for this compound Synthesis
The synthesis of this compound is predominantly achieved through the esterification of valeric acid with n-octanol. This reaction is an equilibrium process that is typically accelerated by a catalyst. While traditional methods rely on homogeneous mineral acids, advanced catalytic systems, particularly heterogeneous and enzymatic catalysts, are gaining prominence due to their enhanced efficiency, selectivity, and reusability, which are critical for sustainable industrial processes.
The primary reaction is the Fischer-Speier esterification, where valeric acid and n-octanol react to form this compound and water. masterorganicchemistry.com The use of an acid catalyst protonates the carbonyl oxygen of the valeric acid, increasing its electrophilicity and facilitating the nucleophilic attack by n-octanol. masterorganicchemistry.com Advanced systems focus on optimizing this process by improving catalyst performance and simplifying product purification.
Heterogeneous Acid Catalysis
Solid acid catalysts are a cornerstone of modern esterification processes, offering straightforward separation from the reaction mixture and potential for continuous-flow reactor systems. Zeolites and functionalized mesoporous silica (B1680970) are among the most researched materials for this application.
A study on the synthesis of octyl levulinate, a structurally related ester, utilized a modified H-ZSM-5 (Meso-HZ-5) catalyst for the esterification of levulinic acid with n-octanol, achieving a high yield of 99% under optimized conditions. researchgate.net Similar high efficiency is anticipated for the esterification of valeric acid due to the analogous reaction mechanism. The key process variables influencing the reaction include catalyst loading, the molar ratio of alcohol to acid, and reaction temperature. researchgate.net
Mesoporous materials like Al-SBA-15 have also been proven effective for the esterification of valeric acid. researchgate.net The incorporation of phosphotungstic acid (PTA) onto the Al-SBA-15 support significantly enhances catalytic activity. For the esterification of valeric acid with ethanol, a 30% PTA/Al-SBA-15 catalyst achieved a 96% conversion of valeric acid with 100% selectivity to the corresponding ester. researchgate.net The high surface area and well-dispersed active sites of these catalysts are crucial for their superior performance. researchgate.net Further studies have shown that modifying Al-SBA-15 with fluorine can also boost the esterification of valeric acid by creating new acid sites with enhanced strength. frontiersin.org
Table 1: Performance of Heterogeneous Catalysts in Valerate/Levulinate Esterification
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Meso-HZ-5 | n-Octanol, Levulinic Acid | 6:1 | 110 | 3 | 99% Yield | researchgate.net |
| 30% PTA/Al-SBA-15 | Ethanol, Valeric Acid | 6:1 | 90 | 3 | 96% Conversion | researchgate.net |
Enzymatic Catalysis
Biocatalysis, primarily using lipases, presents an environmentally benign alternative to chemical catalysis. Lipases operate under mild conditions, exhibit high selectivity, and minimize byproduct formation. Immobilized lipases are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles. acs.org
Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and robust biocatalyst for ester synthesis. researchgate.netmdpi.com Research on the enzymatic esterification of free fatty acids from waste cooking oil with octanol in a solvent-free medium has demonstrated the effectiveness of Novozym 435. researchgate.net Optimal conditions, including a temperature of 60°C and a 2.5:1 molar ratio of octanol to acid, were identified to maximize the conversion to octyl esters. researchgate.net Similarly, Novozym 435 has been employed for the synthesis of other flavor esters like octyl acetate, achieving high conversion rates at mild temperatures (30-40°C). mdpi.comscispace.com
Table 2: Enzymatic Synthesis of Octyl Esters using Novozym 435
| Ester | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion | Reference |
|---|---|---|---|---|---|---|
| Octyl Esters | Octanol, Free Fatty Acids | 2.5:1 | 60 | 3 | >90% | researchgate.net |
| Octyl Formate | Octanol, Formic Acid | 7:1 | 40 | - | ~71% | mdpi.com |
Conversion of Biomass-Derived Precursors to this compound
The production of this compound from biomass is a multi-step process that aligns with the principles of a modern biorefinery. This approach involves the conversion of raw lignocellulosic biomass into versatile platform chemicals, which are then upgraded to the desired precursors—valeric acid and n-octanol—for final esterification.
Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin, serves as an abundant and renewable carbon source. mdpi.comnih.gov Through various pretreatment and conversion technologies, these complex biopolymers are broken down into simpler molecules. mdpi.com
From Biomass to Platform Chemicals
A key platform chemical derivable from the carbohydrate fraction (cellulose and hemicellulose) of biomass is levulinic acid (LA). rsc.orgrsc.org LA is recognized as a top value-added chemical building block due to its versatility. rsc.org The acid-catalyzed hydrolysis of C6 sugars (hexoses) from cellulose leads to the formation of LA. rsc.orgacs.orgaimspress.com Another significant platform molecule, furfural (B47365), can be produced from the C5 sugars (pentoses) found in hemicellulose. mdpi.comresearchgate.net These platform chemicals are the starting points for synthesizing the immediate precursors of this compound.
Synthesis of Valeric Acid from Levulinic Acid
Valeric acid (VA) is produced via the catalytic hydrogenation of biomass-derived levulinic acid. rsc.orgaimspress.com This transformation typically involves a cascade reaction that proceeds through γ-valerolactone (GVL) as a key intermediate. aimspress.com The process requires bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for dehydration and ring-opening reactions. researchgate.net
Several catalytic systems have been developed for this conversion. For instance, a combination of palladium on carbon (Pd/C) and a metal triflate like hafnium triflate (Hf(OTf)₄) has been shown to effectively convert LA to VA with 92% selectivity at 150°C. researchgate.net Supported ruthenium catalysts are also highly effective. A bifunctional Ru/SBA-SO₃H catalyst was developed for the conversion of LA to ethyl valerate, demonstrating the potential of such systems for producing various valerate esters. rsc.org
Table 3: Catalytic Conversion of Levulinic Acid (LA) to Valeric Acid (VA)
| Catalyst System | Alcohol/Solvent | Temperature (°C) | H₂ Pressure (MPa) | VA Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Hf(OTf)₄ + Pd/C | Dioxane | 150 | 4.0 | 92 | researchgate.net |
| 6% Ru/WSB | Water | 180 | 0.1 (1 atm) | 72 | researchgate.net |
Synthesis of n-Octanol from Biomass Precursors
The alcohol precursor, n-octanol, can also be synthesized from biomass-derived molecules. One established pathway starts with furfural and acetone. researchgate.net Furfural, produced from hemicellulose, can undergo condensation with acetone, followed by a series of dehydration and hydrogenation steps to yield linear C8 alcohols, including n-octanol. Multifunctional catalytic systems, such as those combining ruthenium hydrogenation catalysts with acidic ionic liquids, have been utilized to achieve high yields (up to 93%) of these C8 products. researchgate.net
Final Esterification Step
With both valeric acid and n-octanol sourced from biomass, the final step is their esterification to produce fully bio-based this compound. This is accomplished using the advanced catalytic systems described in section 2.2.3, such as heterogeneous acid catalysts (e.g., Meso-HZ-5, PTA/Al-SBA-15) or immobilized lipases (e.g., Novozym 435), thereby completing the sustainable synthesis pathway from renewable feedstocks.
Biocatalysis and Enzyme Engineering in Octyl Valerate Production
Characterization and Modification of Lipases for Ester Synthesis
The successful application of lipases in octyl valerate (B167501) synthesis is contingent on their inherent properties and any subsequent modifications to enhance their performance. Key aspects include their enzymatic activity, substrate preferences, and the methods used to immobilize them for improved stability and reusability.
Enzymatic Activity and Substrate Specificity Profiling
Lipases exhibit a broad range of activities and specificities depending on their microbial source. rsc.org Some lipases are non-selective, showing high activity towards a variety of esters and alcohols, which can be advantageous for broad applicability. nih.gov Others display 1,3-positional selectivity, making them more specific for certain esterification reactions. nih.gov The substrate specificity of a lipase (B570770) is a critical factor influencing the reaction rate by affecting the potential energy barrier of the reactants. nih.gov For instance, studies on various lipases have shown differing preferences for short-chain versus long-chain fatty acids and alcohols. scielo.br While some lipases readily catalyze the synthesis of short-chain esters like ethyl valerate, others may show higher activity with longer-chain substrates. researchgate.netresearchgate.net The surrounding microenvironment of the enzyme, including the polarity of the substrates and solvents, also plays a significant role in modulating its activity and specificity. begellhouse.com
A detailed kinetic analysis of a lipase from Mycobacterium marinum (MmLipN) revealed a strong preference for shorter alkyl ester substrates. acs.org The catalytic efficiency (kcat/KM) was highest for p-nitrophenyl acetate (B1210297) (C2) and decreased with increasing acyl chain length. acs.org
Table 1: Kinetic Parameters of MmLipN with p-Nitrophenyl Esters
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| p-Nitrophenyl acetate (C2) | 1.5 ± 0.1 | 160 ± 30 | 9,400 ± 2,000 |
| p-Nitrophenyl butyrate (B1204436) (C4) | 1.2 ± 0.1 | 200 ± 50 | 6,000 ± 1,600 |
| p-Nitrophenyl valerate (C5) | 0.8 ± 0.1 | 250 ± 60 | 3,200 ± 800 |
| p-Nitrophenyl octanoate (B1194180) (C8) | 0.4 ± 0.05 | 300 ± 70 | 1,300 ± 300 |
Data adapted from a study on the substrate specificity of MmLipN. acs.org
Enzyme Immobilization Techniques and Support Material Science
Physical adsorption on hydrophobic supports is a widely used and straightforward method for lipase immobilization. mdpi.com This technique leverages the phenomenon of interfacial activation, where the lipase's active site, covered by a hydrophobic "lid," opens upon contact with a hydrophobic surface, leading to hyperactivation of the enzyme. mdpi.comua.es Supports like octyl-Sepharose, octyl-silica, and other hydrophobic resins are effective for this purpose. brazilianjournals.com.brort.edu.uynih.gov This method offers several advantages, including simplicity, speed, and the potential for one-step purification and immobilization. mdpi.comua.es However, a significant drawback is the potential for enzyme leakage from the support under certain operational conditions, such as high temperatures or the presence of organic solvents, due to the non-covalent nature of the attachment. nih.gov
Table 2: Performance of Burkholderia cepacia Lipase (BCL) Immobilized on Octyl-Silica (OS)
| Parameter | Value |
|---|---|
| Maximum Support Loading | 0.375 g enzyme/g support |
| Activity of BCL-OS | 1197 U/g support |
| Half-life at 60°C (Free Lipase) | 16 h |
| Half-life at 60°C (BCL-OS) | 144 h |
| Esterification Yield (Butyl Butyrate) | >90% after 2h |
| Reusability | Retained ~80% activity after 10 cycles |
Data from a study on the hydrophobic immobilization of Burkholderia cepacia lipase. brazilianjournals.com.br
Covalent binding offers a more robust method for enzyme immobilization, preventing leakage and often enhancing stability. researchgate.net This technique involves the formation of strong covalent bonds between the enzyme and the support material. researchgate.net Supports are often functionalized with reactive groups, such as epoxy or aldehyde groups, which can react with amino acid residues on the lipase surface, primarily lysine. tandfonline.commdpi.com While this method provides strong attachment, there is a risk of altering the enzyme's conformation and potentially reducing its activity if the binding occurs at or near the active site. mdpi.com To circumvent this, heterofunctional supports, such as glyoxyl-octyl agarose, have been developed. These supports first adsorb the lipase via hydrophobic interactions in its open, active conformation, and then form covalent bonds, thus securing the hyperactivated enzyme. nih.gov
Cross-linking is a carrier-free immobilization technique that involves creating chemical links between enzyme molecules themselves. taylorandfrancis.com This can be achieved using bifunctional or multifunctional reagents like glutaraldehyde. researchgate.netmdpi.com One popular method is the formation of Cross-Linked Enzyme Aggregates (CLEAs). mdpi.com In this process, the enzyme is first precipitated out of solution, and then the resulting aggregates are cross-linked. mdpi.com This method can lead to highly stable and active biocatalysts with a high enzyme load, as there is no inert support material. taylorandfrancis.commdpi.com However, the cross-linking process must be carefully controlled to avoid significant conformational changes that could lead to a loss of enzyme activity. taylorandfrancis.com
Table 3: Preparation of Cross-Linked Burkholderia cepacia Lipase Crystals
| Parameter | Condition/Result |
|---|---|
| Precipitating Agent | Ammonium sulfate (B86663) (70%) |
| Cross-linking Agent | Glutaraldehyde (5% v/v) |
| Crystal Size | 2-5 µm |
| Stability | Improved thermal and reuse stability |
Findings from a study on the crystallization and cross-linking of Burkholderia cepacia lipase. researchgate.net
Covalent Binding Strategies for Enzyme Stabilization
Kinetic and Thermodynamic Analyses of Enzymatic Octyl Valerate Synthesis
A comprehensive understanding of the kinetics and thermodynamics of the enzymatic esterification of this compound is crucial for process optimization. Esterification is a thermodynamically controlled reversible reaction. mdpi.com The reaction equilibrium, and thus the maximum achievable yield, is governed by the thermodynamic constant. mdpi.comrsc.org The enzyme's role is to increase the reaction rate to reach this equilibrium faster. mdpi.com
In solvent-free systems, the molar ratio of the reactants (valeric acid and octanol) is a critical parameter that influences both the thermodynamics and kinetics of the synthesis. rsc.orgresearchgate.net An excess of one reactant can shift the equilibrium towards product formation but may also lead to substrate inhibition, where high concentrations of the alcohol or acid can inactivate the lipase. rsc.orgnih.gov Temperature also plays a dual role; it affects the reaction rate and the enzyme's stability. begellhouse.comnih.gov While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. mdpi.com Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) changes can be determined to further characterize the reaction. For the synthesis of a similar ester, octyl acetate, a positive enthalpy change and a negative entropy change were reported, with an activation energy of 20.42 kJ/mol. begellhouse.com The removal of water, a byproduct of the esterification, is also a key factor in driving the reaction towards higher yields. mdpi.com
A study on the synthesis of octyl formate (B1220265), a related ester, provides insights into the optimization of reaction parameters. The highest conversion was achieved at a specific molar ratio of reactants and enzyme concentration. mdpi.com
Table 4: Optimization of Octyl Formate Synthesis using Novozym 435
| Parameter | Optimal Condition | Conversion (%) |
|---|---|---|
| Enzyme Concentration | 15 g/L | 70.55 |
| Molar Ratio (Formic Acid:Octanol) | 1:7 | 80.71 |
| Temperature | 40 °C | 81.96 |
Determination of Initial Reaction Rates and Concentration Dependencies
The initial rate of an enzymatic reaction is a critical parameter for understanding the kinetics of the process. In the synthesis of flavor esters like this compound, the initial reaction rate is influenced by the concentrations of the substrates, namely the alcohol (n-octanol) and the carboxylic acid (valeric acid).
Studies on similar esterification reactions reveal that the initial rate generally increases with the concentration of either substrate, up to a certain point. For instance, in the synthesis of pentyl valerate, the initial reaction rate was observed to be dependent on the concentrations of both valeric acid and pentanol. researchgate.net This relationship is often described by the Michaelis-Menten kinetic model, which posits that the reaction rate is proportional to the substrate concentration at low levels and becomes independent of the substrate concentration at high levels, where the enzyme is saturated. rsc.org
The following table illustrates the effect of substrate concentration on the initial reaction rate for a related ester, pentyl valerate.
| Valeric Acid Concentration (mM) | Pentanol Concentration (mM) | Initial Reaction Rate (µmol/min) |
| 50 | 100 | 0.8 |
| 100 | 100 | 1.2 |
| 150 | 100 | 1.5 |
| 100 | 50 | 0.7 |
| 100 | 150 | 1.4 |
Data is hypothetical and for illustrative purposes, based on the observed trends in similar systems.
Activation Energy and Thermodynamic Parameters of Esterification
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key indicator of the reaction's temperature sensitivity. In enzymatic catalysis, the activation energy is typically lower than in non-catalyzed reactions. nih.gov For the enzymatic synthesis of various esters, the activation energy has been determined through Arrhenius plots, which graph the natural logarithm of the reaction rate constant against the inverse of the absolute temperature. nih.gov
For example, the activation energy for the enzymatic esterification of lauric acid and ethanol (B145695) was found to be 1097.58 J/mol. nih.gov In another study on the synthesis of octyl formate, the activation energy was calculated to be 28.49 kJ/mol. researchgate.net For lipase-catalyzed synthesis of octyl acetate, the activation energy was determined to be 20.42 kJ mol⁻¹. begellhouse.com These values, while for different esters, provide an expected range for the activation energy of this compound synthesis.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide further insight into the nature of the esterification reaction. A positive enthalpy change indicates that the reaction is endothermic, requiring an input of energy. begellhouse.com A negative entropy change suggests a more ordered transition state. begellhouse.com The Gibbs free energy change determines the spontaneity of the reaction. Studies on the enzymatic synthesis of octyl acetate have shown a positive enthalpy change and a negative entropy change. begellhouse.combegellhouse.com
The table below summarizes thermodynamic parameters for related enzymatic esterification reactions.
| Ester | Activation Energy (Ea) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |
| Octyl Acetate | 20.42 kJ/mol begellhouse.com | Positive begellhouse.combegellhouse.com | Negative begellhouse.combegellhouse.com | - |
| Octyl Formate | 28.49 kJ/mol researchgate.net | - | - | - |
| Isoamyl Acetate | 42-45 kJ/mol (ion-exchange resins) nih.gov | - | - | - |
Enzyme Inhibition and Deactivation Kinetics in this compound Systems
Enzyme deactivation refers to the loss of catalytic activity over time, which can be caused by factors such as temperature, pH, and chemical effects. iitg.ac.in The kinetics of enzyme deactivation are often modeled as a first-order process. nih.gov Understanding the deactivation kinetics is crucial for determining the operational stability and reusability of the immobilized enzyme, which are key factors in the economic viability of the process. nus.edu.sg Studies on the reuse of immobilized lipases in ester synthesis have shown a gradual loss of activity over successive cycles. For instance, in the synthesis of octyl acetate, an immobilized lipase lost about 30% of its initial activity after eight reuses. begellhouse.com
The following table provides a conceptual overview of enzyme deactivation over multiple cycles.
| Reuse Cycle | Relative Activity (%) |
| 1 | 100 |
| 2 | 95 |
| 3 | 90 |
| 4 | 84 |
| 5 | 78 |
| 6 | 71 researchgate.net |
Data is illustrative and based on typical deactivation profiles observed in similar enzymatic systems.
Analytical Techniques for Characterization and Quantitative Determination of Octyl Valerate
Chromatographic Methodologies in Octyl Valerate (B167501) Research
Chromatography is a fundamental technique for separating mixtures into their individual components, making it indispensable for the analysis of octyl valerate. postnova.com Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical goal.
Gas Chromatography (GC) Applications for Purity and Composition Analysis
Gas chromatography (GC) is a powerful tool for assessing the purity and determining the composition of volatile compounds like this compound. postnova.com In GC, a sample is vaporized and carried by an inert gas through a column that separates the components based on their physical and chemical properties. oshadhi.co.uk The purity of an this compound sample can be determined by analyzing the resulting chromatogram, where the area under the peak corresponding to this compound is compared to the total area of all peaks. youtube.com
The choice of the GC column is critical for achieving effective separation. For instance, a study on essential oils utilized a HP-5MS column for the analysis of various constituents, including esters. immunopathol.com The conditions of the GC system, such as oven temperature, carrier gas flow rate, and injector temperature, are meticulously controlled to ensure reproducible and accurate results. sigmaaldrich.commdpi.com For example, a typical analysis might involve an initial oven temperature hold, followed by a gradual temperature ramp to facilitate the separation of compounds with different boiling points. immunopathol.com
Table 1: Illustrative GC Parameters for Ester Analysis
| Parameter | Example Value | Source |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25µm film thickness) | immunopathol.com |
| Carrier Gas | Helium | oshadhi.co.ukimmunopathol.com |
| Injector Temperature | 250 °C | immunopathol.com |
| Oven Program | 60°C for 3 min, then ramp to 246°C at 3°C/min | immunopathol.com |
| Detector | Flame Ionization Detector (FID) | mdpi.com |
This table provides a representative set of GC parameters and is not specific to a single standardized method for this compound.
Liquid Chromatography (LC) in Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. conquerscientific.com It is particularly useful for analyzing less volatile compounds or complex matrices where GC may not be suitable. wikipedia.org In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). conquerscientific.com
Reversed-phase chromatography is a common HPLC mode where the stationary phase is non-polar (e.g., octyl- or octadecyl-bonded silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol. basicmedicalkey.comnacalai.com This technique separates compounds based on their hydrophobicity. conquerscientific.com For instance, in the analysis of sunscreen formulations, a C18 column was used to separate various UV filters, including octyl salicylate, a related ester. researchgate.net The elution order is predictable, with less polar compounds being retained longer on the column. basicmedicalkey.com
The composition of the mobile phase, its flow rate, and the column temperature are critical parameters that are optimized to achieve the desired separation. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to effectively separate a wide range of compounds in a single run. researchgate.net
Coupled Chromatographic-Spectrometric Techniques for Comprehensive Analysis
To enhance the analytical power of chromatography, it is often coupled with spectrometric techniques, which provide detailed structural information about the separated components. This "hyphenated" approach is crucial for unambiguous identification and precise quantification. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of GC with the detection capabilities of mass spectrometry. oshadhi.co.uk As components elute from the GC column, they enter the mass spectrometer, where they are ionized and broken down into charged fragments. oshadhi.co.uk The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its structural elucidation and identification. nih.govfree.fr
GC-MS is widely used for the identification and quantification of volatile and semi-volatile compounds in various matrices. jordilabs.com For instance, the NIST database contains mass spectral data for this compound, which can be used as a reference for its identification. nih.gov The technique is highly sensitive and selective, making it ideal for analyzing complex mixtures and identifying trace components. mdpi.com In a study of fragrance compounds, GC-MS was used to identify approximately 100 different substances in a mixture. gcms.cz
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C13H26O2 | nih.gov |
| Molecular Weight | 214.3443 g/mol | nist.gov |
| NIST Number | 281756 | nih.gov |
| Top m/z Peak | 41 | nih.gov |
| 2nd Highest m/z Peak | 29 | nih.gov |
| 3rd Highest m/z Peak | 57 | nih.gov |
This data is based on the NIST Mass Spectrometry Data Center and provides key identifiers for this compound in a GC-MS analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This technique is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS. wikipedia.org LC-MS is widely used for trace-level analysis in complex environmental and biological samples. nih.govshimadzu.com
In LC-MS, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized before mass analysis. wikipedia.org LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity and is often used for quantitative studies in complex matrices, offering high sensitivity and unequivocal identification. researchgate.netnih.gov For example, a method for analyzing octylphenol (B599344) and nonylphenol in water and sediment utilized LC-MS/MS to achieve very low detection limits, in the nanogram per liter (ng/L) and nanogram per gram (ng/g) range. nih.gov The development of LC-MS methods involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity. nih.gov
Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is a specialized technique that provides a comprehensive characterization of aroma compounds. nih.gov It combines the separation capabilities of GC with three parallel detectors: a mass spectrometer for chemical identification, a human assessor for olfactory detection, and often a flame ionization detector (FID) for quantification. researchgate.net As compounds elute from the GC column, the effluent is split, allowing for simultaneous chemical and sensory analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
Spectroscopic Characterization Methods for this compound
The structural elucidation and confirmation of this compound, an ester composed of an octyl group attached to a valerate (pentanoate) backbone, rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two primary methods employed for this purpose, providing detailed information about the molecule's atomic arrangement and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecular structure can be assembled.
In the ¹H NMR spectrum of this compound, specific signals (resonances) correspond to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of these signals, their splitting pattern (multiplicity), and the integration of the peak areas provide a wealth of structural information. The protons on the carbon adjacent to the ester oxygen (the α-carbon of the octyl chain) are expected to be the most downfield-shifted of the alkyl protons due to the deshielding effect of the electronegative oxygen atom. Conversely, the terminal methyl protons of both the octyl and valerate chains would appear at the most upfield positions.
The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. The most deshielded carbon is typically the carbonyl carbon of the ester group, appearing at a characteristic downfield chemical shift. oregonstate.eduoregonstate.edu The carbon atom of the octyl chain bonded to the ester oxygen also shows a significant downfield shift. The remaining aliphatic carbons of the octyl and valerate chains would resonate in the more shielded, upfield region of the spectrum. careerendeavour.com
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established chemical shift ranges for esters and alkyl chains. chemistrysteps.comlibretexts.org
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Valerate-CH₃ | 0.92 | Triplet |
| Valerate-(CH₂)₂ | 1.35 | Multiplet |
| Valerate-CH₂-C=O | 2.29 | Triplet |
| Octyl-O-CH₂ | 4.06 | Triplet |
| Octyl-O-CH₂-CH₂ | 1.63 | Quintet |
| Octyl-(CH₂)₅ | 1.29 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Valerate C=O | 173.8 |
| Valerate-CH₂-C=O | 34.2 |
| Valerate-CH₂-CH₂-C=O | 27.1 |
| Valerate-CH₂-CH₃ | 22.3 |
| Valerate-CH₃ | 13.7 |
| Octyl-O-CH₂ | 64.8 |
| Octyl-O-CH₂-CH₂ | 28.6 |
| Octyl-(CH₂)₅ | 31.8, 29.2, 25.9 |
Note: Predicted values are illustrative and can vary based on the solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. spectrabase.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint". libretexts.org For this compound, the most prominent features in its FTIR spectrum are characteristic of an ester.
The key absorption band for identifying the ester functionality is the carbonyl (C=O) stretching vibration. universallab.org This typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. libretexts.org Another important diagnostic peak is the C-O stretching vibration of the ester linkage, which usually gives rise to strong absorptions in the 1300-1000 cm⁻¹ range. libretexts.org Additionally, the spectrum will be dominated by C-H stretching vibrations from the numerous alkane-like C-H bonds in the octyl and valerate chains, which are expected to appear in the 2850-3000 cm⁻¹ region. universallab.org The presence of these characteristic peaks provides strong evidence for the ester structure of this compound.
Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |
Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. libretexts.org
Validation of Analytical Methods for this compound Quantification
To accurately determine the concentration of this compound in various samples, it is essential to develop and validate a suitable analytical method. Gas chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) is a commonly employed technique for the quantitative analysis of volatile and semi-volatile compounds like fatty acid esters, and is well-suited for this compound. sciepub.comjppres.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability, accuracy, and precision of the results. researchgate.net
The validation of a quantitative method for this compound would involve assessing several key performance characteristics as outlined by international guidelines. sciepub.comresearchgate.net These parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by showing a clean separation of the this compound peak from other matrix components or impurities in the chromatogram. jppres.com
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. raccefyn.co The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This is established by analyzing a series of standard solutions of this compound at different concentrations and plotting the instrument response against the concentration. A linear relationship is typically confirmed by a high correlation coefficient (r² > 0.99). sigmaaldrich.com
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. Accuracy is often assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. bio-conferences.org
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. scielo.br Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. bio-conferences.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jppres.com
The table below presents typical validation parameters and acceptance criteria for a hypothetical GC-FID method for the quantification of this compound, based on established practices for similar ester compounds. jppres.comsigmaaldrich.combio-conferences.org
Illustrative Validation Parameters for a Quantitative GC-FID Method for this compound
| Parameter | Typical Method | Acceptance Criteria |
|---|---|---|
| Linearity | Analysis of 5-7 calibration standards | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy | Spike-recovery analysis at 3 concentration levels | Recovery between 98-102% |
| Precision (Repeatability) | 6 replicate injections of a standard solution | RSD ≤ 2% |
| Precision (Intermediate) | Analysis on different days by different analysts | RSD ≤ 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Reportable value |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Reportable value |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Octyl pentanoate |
Occurrence, Flavor, and Aroma Research of Octyl Valerate
Identification and Isolation from Natural Sources
The presence of octyl valerate (B167501) in nature has been identified in specific botanical sources. Its detection in food products, particularly those undergoing fermentation, is an area of ongoing research, with studies often focusing on its shorter-chain analogs.
Octyl valerate has been identified as a volatile compound in several plant species, particularly within the Heracleum genus, commonly known as hogweeds. Research has confirmed its presence in various parts of these plants, including the leaves, stems, seeds, and roots.
One notable source is Heracleum dissectum, where this compound has been reported. nih.gov It is also a documented chemical constituent of invasive species such as the Giant Hogweed (Heracleum mantegazzianum) and Sosnowsky's Hogweed (Heracleum sosnowskyi). mdpi.com In studies of these plants, this compound is often found alongside other octyl esters, such as octyl acetate (B1210297) and octyl butyrate (B1204436), which collectively contribute to the plant's chemical profile. mdpi.com While extensive screenings of microbial sources for this compound are not widely documented, the production of various flavor esters through microbial fermentation is a well-established biotechnological process. researchgate.netsrce.hr
Table 1: Documented Botanical Sources of this compound
| Botanical Source | Plant Part(s) | Reference(s) |
|---|---|---|
| Heracleum dissectum | Data available | nih.gov |
| Heracleum sosnowskyi | Leaves, Stems, Seeds, Roots | mdpi.com |
The presence of these valerate esters in fermented products is significant, as it indicates that valeric acid and its corresponding esters are part of the metabolic output of microorganisms during fermentation. mdpi.com The process of fermentation can enhance the nutritional and sensory qualities of food, in part by producing health-promoting end-products and increasing the bioavailability of bioactive compounds. srce.hrmdpi.com The detection of various esters in fermented foods like miso and beverages underscores the role of microbial activity in generating complex flavor profiles. googleapis.com
Botanical and Microbial Sources of this compound
Contribution to Flavor and Aroma Profiles in Complex Systems
The sensory characteristics of this compound and related esters are crucial for their application in the flavor and fragrance industry. Research into their perception involves sensory panels and advanced analytical techniques like olfactometry, while structure-odor relationship studies seek to predict a molecule's scent based on its chemical form.
Sensory perception studies aim to characterize the specific taste and aroma of chemical compounds. Volatile esters of valeric acid are generally noted for having pleasant, fruity odors, which contrasts with the unpleasant smell of the parent acid. wikipedia.org While specific sensory panel data for pure this compound is not extensively detailed in the available literature, related compounds are well-characterized. For instance, ethyl valerate is described as having a fruity odor and is used as a food additive. thegoodscentscompany.comwikipedia.org In a study on tomato flavor, ethyl valerate was among the volatile compounds evaluated for their potential to modify the perception of sweetness. google.com
Structure-odor relationship (SOR) studies investigate how a molecule's chemical structure influences its perceived scent. For more than a century, researchers have correlated molecular features with olfactory responses. perfumerflavorist.com Two primary features are considered: "electronicity" (the distribution of electronic charge) and "stereocity" (the molecule's volume, shape, and profile). perfumerflavorist.com
In the case of valerate esters, the odor is determined by both the valerate (acyl) group and the alkyl (alcohol-derived) group.
Effect of the Alkyl Group: Changing the length and structure of the alkyl chain significantly alters the odor. For example, ethyl valerate has a fruity, apple-like note, thegoodscentscompany.com while isoamyl valerate is associated with apple or pear flavors. testbook.com As the alkyl chain length increases to octyl, the odor characteristics shift. This principle is seen in other esters, where isoamyl acetate is perceived as banana-like, while octyl acetate has an orange-like scent, demonstrating the influence of the alkoxy chain length on perception. google.com
Effect of the Acyl Group: The valerate portion also defines the odor. Comparing this compound with other octyl esters, such as octyl acetate (fruity, orange) and octyl butyrate (fruity, fatty), reveals how changing the carboxylic acid component modifies the scent profile. testbook.comfragranceu.com
Studies have shown that molecules with similar structures often possess similar odors, and certain chemical groups can sometimes be substituted without dramatically changing the odor character. perfumerflavorist.com This understanding is fundamental for creating and predicting the sensory properties of new flavor and fragrance compounds. nih.govnih.gov
Table 2: Odor Profile Comparison of Selected Esters
| Compound | Formula | Typical Odor Description | Reference(s) |
|---|---|---|---|
| This compound | C13H26O2 | (General ester notes) | thegoodscentscompany.com |
| Ethyl Valerate | C7H14O2 | Fruity, apple-like | thegoodscentscompany.comwikipedia.org |
| Isoamyl Valerate | C10H20O2 | Apple, pear | testbook.com |
| Octyl Acetate | C10H20O2 | Fruity, orange-like | testbook.comgoogle.com |
| Octyl Butyrate | C12H24O2 | Fruity, fatty | mdpi.com |
Sensory Perception Studies and Olfactometry for this compound
Biotransformation Pathways and Metabolic Studies involving Valerate Esters
Biotransformation refers to the chemical modification of compounds by living organisms or enzymes. In the context of flavors, this often involves the microbial or enzymatic synthesis or hydrolysis of esters.
The formation of flavor esters like this compound in nature and during fermentation is an enzymatic process. Microorganisms such as bacteria and yeast produce enzymes called esterases (or carboxylate esterases) that catalyze the esterification of an alcohol (like octanol) with an acyl-CoA (like valeryl-CoA), which is derived from a carboxylic acid. srce.hr Lactic acid bacteria, for example, possess esterases capable of synthesizing various ethyl esters and thioesters that are critical to the flavor of cheese. srce.hr
Conversely, the breakdown of valerate esters also occurs via enzymatic hydrolysis. This process, catalyzed by esterases, splits the ester back into its constituent alcohol and carboxylic acid. nih.govkarger.com This metabolic pathway is fundamental across biology. For example, in pharmacology, the drug estradiol (B170435) valerate is a prodrug that, after administration, is cleaved by esterases in the body to release the active hormone, 17β-estradiol, and valeric acid. nih.govdrugbank.com This same principle of enzymatic cleavage applies to flavor esters in microbial and food systems, where the balance between synthesis and hydrolysis by microbial enzymes dictates the final concentration of aroma compounds in a product. srce.hr
Future Research Directions and Scalability in Octyl Valerate Production
Development of Novel and Highly Efficient Biocatalysts
The use of enzymes, particularly lipases, as biocatalysts offers a greener alternative for ester production. mdpi.com However, the high cost and potential instability of these enzymes are significant hurdles to their industrial application. mdpi.comcsic.es Future research is therefore centered on the development of robust and reusable biocatalysts.
A key strategy is the immobilization of lipases on various support materials. bg.ac.rs This technique not only enhances enzyme stability and reusability but can also improve catalytic activity. bg.ac.rs For instance, researchers are exploring the use of nanomaterials, such as silica (B1680970) nanoparticles and graphene oxide, as supports. bg.ac.rsplos.org These materials offer a large surface area for enzyme attachment and can be functionalized to create a microenvironment that favors the enzymatic reaction. bg.ac.rsplos.org For example, lipase (B570770) immobilized on chitosan/graphene oxide beads has shown enhanced physical strength and thermal stability. plos.org Another approach involves the use of hydrophobic supports like octyl-silica, which can lead to a high density of immobilized enzymes and strong interactions that prevent the enzyme from leaching into the reaction medium. brazilianjournals.com.br
The development of novel biocatalysts also extends to exploring new microbial sources for enzymes with desirable characteristics. A metagenomic approach has led to the discovery of new esterases, like EST5, which exhibits high activity and stability, making it a candidate for the synthesis of short-chain esters. mdpi.com The performance of various commercial and novel immobilized lipases in the synthesis of octyl esters is an active area of investigation, with the aim of identifying the most cost-effective and efficient options. researchgate.net
Table 1: Comparison of Lipase Immobilization Supports
| Support Material | Key Advantages | Example Application | Reference(s) |
| Chitosan/Graphene Oxide Beads | Enhanced physical strength and thermal stability. | Esterification of lauric acid and oleyl alcohol. | plos.org |
| Octyl-Silica | High enzyme loading, strong enzyme-support interaction, prevents enzyme leaching. | Synthesis of flavor esters like butyl butyrate (B1204436). | brazilianjournals.com.br |
| Silica Nanoparticles | High surface area, potential for hyperactivation of enzymes. | Synthesis of ethyl valerate (B167501). | bg.ac.rs |
Process Intensification and Reactor Design for Sustainable Production
Process intensification aims to create dramatically improved and more efficient manufacturing processes by redesigning equipment and combining operational steps. energy.govenergy.gov This approach leads to smaller plant footprints, reduced capital costs, and enhanced safety. energy.govosf.io For octyl valerate production, this involves moving from traditional batch reactors to more advanced and continuous systems.
Packed bed reactors (PBRs), particularly in microreactor configurations, are a promising technology. mdpi.com Microreactors offer a significantly higher surface-area-to-volume ratio compared to conventional reactors, which enhances mass and heat transfer, leading to better control over reaction conditions and potentially higher yields in shorter times. mdpi.com The use of immobilized enzymes within these packed bed microreactors is a key area of research for sustainable ester synthesis. mdpi.com
Other innovative reactor designs and process intensification tools are also being explored. These include:
Membrane Reactors: These reactors integrate the reaction and separation steps, for example, by removing water, a byproduct of esterification, which can drive the reaction towards higher conversion. csic.es
Ultrasound and Microwave Irradiation: These energy sources can enhance reaction rates and reduce reaction times in enzymatic ester synthesis. researchgate.net Ultrasound can improve the performance of biocatalysts, while microwaves can influence polar molecules like lipases, increasing molecular friction and collisions. researchgate.net
Solvent-Free Systems: Eliminating organic solvents is a key goal for green chemistry. Research is focused on optimizing solvent-free reactions, which requires careful control of parameters like temperature and the molar ratio of reactants. mdpi.com
The choice of reactor can significantly impact the yield of esterification. For instance, a study on octyl caprylate synthesis showed an increase in yield when switching from a round-bottomed flask to a bottle reactor. researchgate.net The development of kinetic and mass-transfer models is crucial for designing and simulating these advanced reactor systems for industrial-scale production. mdpi.com
Advanced Characterization Techniques for In-situ Reaction Monitoring
To optimize and control the synthesis of this compound, especially in continuous and intensified processes, real-time monitoring of the reaction is essential. Advanced analytical techniques that can provide in-situ (in the reaction mixture) data are a key focus of future research.
Spectroscopic methods are particularly powerful for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the progress of the reaction by tracking the changes in the characteristic vibrational bands of the reactants and products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR has been developed as a method to quantify the production of esters in real-time, offering a viable alternative to traditional chromatographic methods. researchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for characterizing reaction products and identifying intermediates, which is crucial for understanding reaction mechanisms. mdpi.comresearchgate.netosti.gov For example, ESI-MS has been used to identify a novel trinuclear palladium-oxygen intermediate in catalytic oxidation reactions. osti.gov
Electrochemical methods also show promise for in-situ monitoring.
Voltammetry: This technique can be used to characterize enzyme-modified electrodes and study the kinetics of the enzymatic reaction. acs.org Differential pulse voltammetry (DPV), for instance, has been used to detect various phenolic compounds. acs.orgresearchgate.net While not directly applied to this compound in the cited research, the principle could be adapted for monitoring reactants or byproducts with electrochemical activity.
Confocal Microscopy: For reactions involving immobilized enzymes, confocal microscopy can be used to visualize the three-dimensional distribution of the enzyme within its support matrix. acs.org
The integration of these advanced characterization techniques into automated platforms, such as millifluidic systems, represents a significant step towards precise process control and optimization. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
